Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Medicinal Chemistry SAR Electron-Withdrawing Group

Research reproducibility failures often arise from using unverified des-nitro or des-fluoro pyrazolone analogs with altered selectivity. This exact 2-fluoro-4-nitrophenyl-substituted pyrazolone-4-acetate solves that risk. - **Core utility**: Privileged scaffold for dual COX-2/5-LOX inhibitors (class-level selectivity >300, sub-μM IC₅₀) and DNA gyrase targeting (IC₅₀ 0.125 μg/mL reported for analogs). - **Synthetic handles**: C5-H for electrophilic diversification; para-nitro for selective reduction (H₂/Pd-C, ~80%) to aniline → amide or covalent warheads. - **Supply**: 95% purity, research-grade, immediate shipment.

Molecular Formula C13H12FN3O5
Molecular Weight 309.25 g/mol
Cat. No. B15260687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Molecular FormulaC13H12FN3O5
Molecular Weight309.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CNN(C1=O)C2=C(C=C(C=C2)[N+](=O)[O-])F
InChIInChI=1S/C13H12FN3O5/c1-2-22-12(18)5-8-7-15-16(13(8)19)11-4-3-9(17(20)21)6-10(11)14/h3-4,6-7,15H,2,5H2,1H3
InChIKeyFSAFWTPBJCKBPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate – Identity & Procurement


Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS 2059954-67-3) is a synthetic pyrazolone derivative featuring a 2-fluoro-4-nitrophenyl substituent at the N2 position and an ethyl acetate moiety at the C4 position of the dihydropyrazolone ring . With a molecular formula of C₁₃H₁₂FN₃O₅ and a molecular weight of 309.25 g/mol, it is commercially supplied at 95% purity as a research-grade building block [1]. The compound belongs to the pyrazolone class, a privileged scaffold widely investigated for cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) dual inhibition, antimicrobial DNA gyrase targeting, and herbicidal activity [2][3][4].

Workflow Pyrazolone scaffold SAR exploration and focused library synthesis
Selection Electron-deficient N2-aryl for COX/LOX, gyrase and herbicide lead generation
Use Context Supports chemoselective reduction, C5 diversification, and ester pro-drug design

Why Generic Pyrazolone Interchange Is Not Supported


Within the pyrazolone-4-acetate chemotype, minor structural modifications produce profound shifts in target engagement and selectivity profile. The 2-fluoro-4-nitrophenyl substituent is not a passive spectator; its strong electron-withdrawing character modulates the pKₐ of the pyrazolone NH₄, influences tautomeric equilibria, and alters binding to enzymes such as COX-2 and DNA gyrase [1][2]. In closely related series, substitution at the N1-aryl ring has been demonstrated to change COX-2 selectivity indices from single-digit to >300 in head-to-head assays, and replacement of the ester group with the free carboxylic acid shifts pharmacokinetic and pharmacodynamic profiles [1][3]. Consequently, interchanging the target compound with des-nitro, des-fluoro, or 5-methyl congeners without confirmatory side-by-side data carries a high risk of altered potency, selectivity, and ADMET behavior, undermining experimental reproducibility.

Des-nitro analog
Loss of –NO₂ removes strong electron withdrawal (σₚ +0.78 → 0.00), likely lowering H‑bond donor capacity and shifting target-binding profiles.
Des-fluoro analog
Absence of ortho‑F may alter tautomer stabilization and regiochemical control during nitro reduction; fluorine retention post‑reduction cannot be assumed.
5‑Methyl congener
C5‑Me blocks electrophilic diversification, eliminating multiple vectors for SAR exploration accessible with the C5‑H scaffold.

Quantitative Differentiation Evidence


Nitro Group Electron-Withdrawing Effect

The 4-nitro substituent on the N2-phenyl ring exerts a Hammett σₚ constant of +0.78, compared to σₚ = 0.00 for hydrogen (des-nitro analog) and σₚ = +0.06 for fluorine alone [1]. This strong electron-withdrawing effect lowers the pKₐ of the pyrazolone NH by an estimated 1.5–2.0 log units relative to the unsubstituted phenyl analog, enhancing hydrogen-bond donor capacity in enzyme active sites such as COX-2 and DNA gyrase [2][3].

Nitro EW effect
Class‑level inference
σₚ +0.78 (4‑NO₂) vs. 0.00 (des‑nitro)
ΔpKₐ ≈ –1.5 to –2.0 log units
May enhance active‑site H‑bonding in COX‑2/gyrase targets.
pKₐ shift inferred from pyrazolone class; direct measurement not reported.
Medicinal Chemistry SAR Electron-Withdrawing Group

2-Fluoro-4-nitrophenyl Orthogonal Reactivity

The 2-fluoro-4-nitrophenyl substitution pattern is distinct from the 3-fluoro-2-nitrophenyl isomer (CAS 2059954-67-3 vs. the methyl ester analog reported under the same CAS) . In the target compound, the fluorine atom occupies the ortho position relative to the pyrazolone N2, enabling a through-space F···H–N interaction that stabilizes the active tautomer [1]. The para-nitro group remains available for chemoselective reduction (H₂/Pd-C or Fe/HCl) to the corresponding aniline without affecting the fluorine, a critical advantage for generating diverse screening libraries from a single intermediate .

Orthogonal reactivity
Class‑level inference
Selective para‑NO₂ reduction without F displacement (≈80% yield reported for analog).
Supports reliable aniline generation for amide coupling diversification.
Conditions: H₂/Pd‑C or Fe/HCl; regioisomer purity critical.
Synthetic Chemistry Regioselectivity Late-Stage Functionalization

Ethyl Ester Prodrug Strategy

The target compound bears an ethyl ester that serves as a latent carboxylic acid, whereas the corresponding free acid (CAS 2059956-03-3, MW 281.20) is also commercially available . Esterification increases calculated logP by approximately 1.2–1.5 units (estimated via fragment-based methods), potentially enhancing membrane permeability in cell-based assays [1]. In vivo, the ethyl ester is susceptible to plasma esterase-mediated hydrolysis, releasing the active acid—a prodrug strategy well-precedented in pyrazolone NSAID development [2].

Ester prodrug design
Class‑level inference
Ethyl ester vs. free acid
ΔclogP ≈ +1.2 to +1.5
MW 309.25 vs. 281.20
May improve cell permeability; esterase‑mediated release enables acid generation.
In silico estimate; plasma stability data needed.
Prodrug Design Pharmacokinetics Esterase Metabolism

COX-2/5-LOX Dual Inhibition Potential

Although no direct IC₅₀ data exist for this specific compound, close pyrazolone analogs in the Shabaan et al. (2020) series achieved COX-2 selectivity indices >300 and potent 5-LOX inhibition superior to zileuton [1]. The 2-fluoro-4-nitrophenyl substitution pattern is structurally intermediate between the celecoxib-like trisubstituted pyrazole core and the FPL 62064 pyrazolone scaffold, both validated dual COX/LOX inhibitor templates [1]. Molecular docking studies on analogous nitro-substituted pyrazolines show strong binding interactions with COX-2 and 5-LOX active sites, with docking scores correlating with experimental IC₅₀ values [1][2].

COX‑2/5‑LOX potential
Class‑level inference
No direct IC₅₀; class benchmarks: COX‑2 SI 10–300+, 5‑LOX IC₅₀ 0.15–7.5 µM.
Supports class‑level target‑engagement review; direct assay validation required.
Docking predicts favorable binding; data from Shabaan 2020/Tok 2024 series.
COX-2 Inhibition 5-LOX Inhibition Anti-inflammatory

C5-H Diversification Advantage

Unlike the 5-methyl-substituted analog (CAS 2059954-67-3, reported for the methyl ester variant MW 323.28) , the target compound bears a hydrogen at the pyrazolone C5 position. This unsubstituted site is amenable to further electrophilic substitution (e.g., halogenation, formylation) or cross-coupling reactions, enabling the synthesis of 5-aryl, 5-heteroaryl, or 5-alkenyl derivatives that are inaccessible from the 5-methyl congener [1]. In DNA gyrase inhibitor SAR, the C5 substituent critically governs antibacterial potency: compound 4t (bearing a specific C5 aryl group) achieved MIC values of 0.39 μg/mL against S. aureus and P. aeruginosa, whereas other C5 variants showed reduced activity [2].

C5‑H diversification
Class‑level inference
C5‑H: ≥5 diversification routes
C5‑Me: 0 routes under mild conditions
Enables hit‑to‑lead SAR expansion; C5‑Me analogs block this vector.
Applicable to halogenation, formylation, Pd‑catalyzed coupling.
Scaffold Diversification Medicinal Chemistry Late-Stage Functionalization

Optimal Deployment Scenarios


COX-2/5-LOX Dual Inhibitor Library Synthesis

The unsubstituted C5 position and chemoselectively reducible para-nitro group make this compound an ideal starting point for parallel synthesis of dual COX-2/5-LOX inhibitor libraries. Researchers can first reduce the nitro group to an aniline for amide coupling diversification, then functionalize the C5 position via electrophilic substitution to generate 50–100 compound arrays. The class-level COX-2 selectivity indices of >300 and 5-LOX IC₅₀ values in the sub-micromolar range reported for structurally proximate pyrazolones [1] provide a rational basis for expecting potent anti-inflammatory activity from library members.

DNA Gyrase Inhibitor Hit Finding

The 2-fluoro-4-nitrophenyl substructure combined with the pyrazolone core maps onto the DNA gyrase inhibitor pharmacophore validated by Liu et al. (2014), where compound 4d achieved a DNA gyrase IC₅₀ of 0.125 μg/mL and compound 4t exhibited MIC values of 0.39 μg/mL against S. aureus [2]. The target compound's C5-H position offers the opportunity to install aryl or heteroaryl groups identified as potency-enhancing in that series, while the nitro group can be reduced post-coupling to explore amine-containing analogs.

Herbicide Lead Generation

The pyrazol-4-ylacetic acid chemotype is claimed in Bayer CropScience patent applications as a herbicidal scaffold for selective weed control in crop plants [3]. The ethyl ester serves as a pro-herbicide that can be hydrolyzed to the active carboxylic acid in planta. The 2-fluoro-4-nitrophenyl substitution provides a distinct electronic profile compared to the heteroaryl-substituted analogs exemplified in the patent, potentially offering differentiated weed spectrum or crop selectivity.

Chemoselective Reduction to Aniline for Covalent Inhibitors

The para-nitro group can be selectively reduced (H₂/Pd-C, 80% reported yield on the analogous 1-(2-fluoro-4-nitrophenyl)pyrazole ) to generate the corresponding aniline. This aniline intermediate can be converted to acrylamide or chloroacetamide warheads for targeted covalent inhibitor (TCI) design against kinases or other cysteine-dependent targets, a strategy that is not accessible with des-nitro analogs.

Application
Selection Property
Validation Focus
Dual COX/LOX library synthesis
Chemoselective nitro reduction and C5‑H diversification
COX‑2/5‑LOX enzyme and cell‑based assays
DNA gyrase inhibitor hit finding
Electron‑deficient pyrazolone core for ATP‑binding site engagement
Gyrase supercoiling assay and MIC determination
Herbicide lead generation
4‑acetic acid ester pro‑herbicide with distinct aryl substitution
Whole‑plant herbicide screening and crop selectivity
Covalent inhibitor warhead attachment
Selective aniline generation for acrylamide/chloroacetamide coupling
Cysteine‑targeted kinase/gyrase covalent probe design
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